1-(2-Aminophenyl)pyridin-1-ium
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Overview
Description
1-(2-Aminophenyl)pyridin-1-ium is an organic compound that belongs to the class of pyridinium salts. These salts are known for their diverse applications in various fields, including chemistry, biology, and industry. The compound is characterized by the presence of an aminophenyl group attached to a pyridinium ion, which imparts unique chemical properties and reactivity.
Preparation Methods
The synthesis of 1-(2-Aminophenyl)pyridin-1-ium typically involves the reaction of 2-aminobenzene with pyridine under specific conditions. One common method includes the use of a halogenated pyridine derivative, such as 2-chloropyridine, which reacts with 2-aminobenzene in the presence of a base to form the desired pyridinium salt . The reaction conditions often involve heating and the use of solvents like ethanol or methanol to facilitate the reaction.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production. These optimizations can include the use of continuous flow reactors, improved catalysts, and more efficient purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
1-(2-Aminophenyl)pyridin-1-ium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Common reagents and conditions for these reactions include acidic or basic environments, specific temperatures, and the use of catalysts to enhance reaction rates. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(2-Aminophenyl)pyridin-1-ium has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: In industrial applications, this compound is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(2-Aminophenyl)pyridin-1-ium involves its interaction with specific molecular targets, such as enzymes or receptors. The aminophenyl group can form hydrogen bonds and other interactions with target molecules, leading to changes in their activity or function. These interactions can modulate biological pathways, resulting in therapeutic effects .
Comparison with Similar Compounds
1-(2-Aminophenyl)pyridin-1-ium can be compared with other pyridinium salts, such as:
1-(4-Aminophenyl)pyridin-1-ium: Similar in structure but with the amino group at the para position, leading to different reactivity and applications.
1-(2-Hydroxyphenyl)pyridin-1-ium:
1-(2-Methylphenyl)pyridin-1-ium: The presence of a methyl group instead of an amino group alters its reactivity and applications.
Properties
IUPAC Name |
2-pyridin-1-ium-1-ylaniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N2/c12-10-6-2-3-7-11(10)13-8-4-1-5-9-13/h1-9H,12H2/q+1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTVRABLVNPQRHK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=[N+](C=C1)C2=CC=CC=C2N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N2+ |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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